molecular formula C10H25NO3SSi B14285623 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine CAS No. 120615-58-9

2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine

Cat. No.: B14285623
CAS No.: 120615-58-9
M. Wt: 267.46 g/mol
InChI Key: DIAVEMFDZKRKMT-UHFFFAOYSA-N
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Description

2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine is an organosilane compound that features both amine and sulfanyl functional groups. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for its use in surface modification and as a precursor for the synthesis of more complex structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of 2-mercaptoethylamine with triethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group. The process can be summarized as follows:

    Reactants: 2-mercaptoethylamine and triethoxysilane.

    Solvent: Anhydrous toluene or another suitable organic solvent.

    Catalyst: A base such as triethylamine may be used to facilitate the reaction.

    Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The triethoxysilyl group can participate in nucleophilic substitution reactions, leading to the formation of siloxane bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Chlorosilanes or alkoxysilanes can be used in substitution reactions to modify the triethoxysilyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Siloxane derivatives.

Scientific Research Applications

2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of organosilane compounds and as a surface modifier for silica-based materials.

    Biology: Employed in the functionalization of biomolecules for use in biosensors and diagnostic assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes in the presence of water to form silanol groups, which then condense to form siloxane bonds. This process allows the compound to effectively modify surfaces and create stable, durable coatings.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(triethoxysilyl)ethane: Similar in structure but lacks the sulfanyl and amine groups.

    (3-Aminopropyl)triethoxysilane: Contains an amine group but lacks the sulfanyl group.

    (3-Mercaptopropyl)trimethoxysilane: Contains a sulfanyl group but lacks the amine group.

Uniqueness

2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine is unique due to the presence of both amine and sulfanyl functional groups, which provide it with versatile reactivity and functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in different fields.

Properties

CAS No.

120615-58-9

Molecular Formula

C10H25NO3SSi

Molecular Weight

267.46 g/mol

IUPAC Name

2-(2-triethoxysilylethylsulfanyl)ethanamine

InChI

InChI=1S/C10H25NO3SSi/c1-4-12-16(13-5-2,14-6-3)10-9-15-8-7-11/h4-11H2,1-3H3

InChI Key

DIAVEMFDZKRKMT-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCSCCN)(OCC)OCC

Origin of Product

United States

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